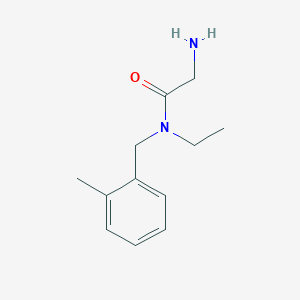![molecular formula C12H16ClNO B7863769 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863769.png)
2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol is an organic compound that features a cyclopropyl group, a benzyl group substituted with chlorine, and an ethanolamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol typically involves the reaction of 3-chlorobenzyl bromide with cyclopropylamine and ethanolamine. The reaction is carried out under basic conditions, often using sodium hydride (NaH) as a base to deprotonate the ethanolamine, facilitating the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of azido or thiol-substituted benzyl derivatives.
科学研究应用
2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzyl groups may facilitate binding to hydrophobic pockets, while the ethanolamine moiety can form hydrogen bonds with active site residues. This compound may modulate the activity of its targets by altering their conformation or catalytic properties .
相似化合物的比较
Similar Compounds
3-Chlorobenzyl bromide: Shares the chlorobenzyl group but lacks the cyclopropyl and ethanolamine moieties.
Cyclopropylamine: Contains the cyclopropyl group but lacks the chlorobenzyl and ethanolamine moieties.
Ethanolamine: Contains the ethanolamine moiety but lacks the chlorobenzyl and cyclopropyl groups.
Uniqueness
2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds strain and reactivity, while the chlorobenzyl group provides opportunities for further functionalization .
属性
IUPAC Name |
2-[(3-chlorophenyl)methyl-cyclopropylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-14(6-7-15)12-4-5-12/h1-3,8,12,15H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVBNTBLNBUAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B7863691.png)




![2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863734.png)
![2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7863738.png)
![3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7863745.png)
![2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B7863759.png)
![4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7863764.png)
![2-[Cyclopropyl-(3,4-dichloro-benzyl)-amino]-ethanol](/img/structure/B7863777.png)
![2-[Cyclopropyl-(2-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863787.png)
![2-[(2-Bromo-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863792.png)
![2-[Cyclopropyl-(4-methyl-benzyl)-amino]-ethanol](/img/structure/B7863797.png)
